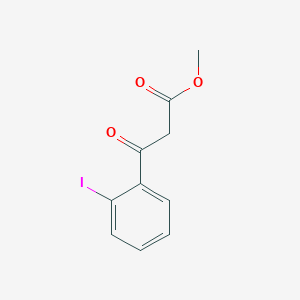

Methyl 3-(2-iodophenyl)-3-oxopropanoate

Description

Methyl 3-(2-iodophenyl)-3-oxopropanoate is a β-ketoester characterized by a methyl ester group, a ketone moiety, and a 2-iodophenyl substituent. This compound belongs to a broader class of alkylidene β-ketoesters, which are pivotal intermediates in organic synthesis, particularly in cyclization and spiroannulation reactions. The iodine atom at the ortho position of the phenyl ring introduces steric bulk and electronic effects, distinguishing it from analogs with substituents at para or meta positions .

Properties

IUPAC Name |

methyl 3-(2-iodophenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFREBKLHSCRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-iodophenyl)-3-oxopropanoate can be synthesized through various methods. One common approach involves the iodination of methyl 3-phenyl-3-oxopropanoate using iodine and a suitable oxidizing agent. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to ensure the selective introduction of the iodine atom at the ortho position of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-iodophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Methyl 3-(2-iodophenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-(2-iodophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated metabolic pathways. The presence of the iodine atom can also influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Substituent Position and Reactivity

The position of substituents on the phenyl ring significantly impacts reactivity and stability. For example:

- Methyl 3-(3-iodophenyl)-3-oxopropanoate (meta-iodo) exhibits distinct electronic effects compared to the ortho isomer due to reduced steric hindrance and altered resonance interactions .

- Methyl 3-(4-nitrophenyl)-3-oxopropanoate (para-nitro) features a strong electron-withdrawing group, enhancing electrophilicity at the ketone moiety, which may accelerate nucleophilic attacks compared to the iodine-substituted analog .

- Methyl 3-(4-methoxyphenyl)-3-oxopropanoate (para-methoxy) has an electron-donating group, stabilizing enolate formation and influencing tautomeric equilibria .

Steric Considerations

In contrast, methyl 3-(furan-2-yl)-3-oxopropanoate (, compound 2i) has a smaller heterocyclic substituent, enabling higher yields (86%) in cyclization reactions compared to iodinated analogs (e.g., 53% yield for 2k in ) .

Spectroscopic and Physical Properties

NMR and IR Data

- Iodine Effects: The deshielding effect of iodine in methyl 3-(3-iodophenyl)-3-oxopropanoate results in distinct ¹H NMR shifts for aromatic protons compared to non-halogenated analogs .

- Carbonyl Stretching : IR spectra for β-ketoesters show strong C=O stretches near 1740–1660 cm⁻¹, with electron-withdrawing groups (e.g., nitro) shifting absorption to higher wavenumbers .

Melting Points and Solubility

Bulkier substituents like iodine may reduce solubility in polar solvents. For instance, methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate () is a solid with moderate solubility, whereas furan derivatives (e.g., 2i in ) are often oils .

Biological Activity

Methyl 3-(2-iodophenyl)-3-oxopropanoate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and an aromatic ring containing iodine. Its molecular formula is , and it has a molecular weight of approximately 287.1 g/mol. The presence of the iodine atom may enhance its lipophilicity and influence its interaction with biological targets.

Biological Activities

Anticancer Activity:

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structural motifs have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, compounds targeting Bcl-2/Bcl-xL have demonstrated significant efficacy in inducing cell death in cancerous tissues .

Antimicrobial Properties:

There is emerging evidence that compounds related to this compound exhibit antimicrobial activity. The iodine substituent may contribute to this effect by enhancing the compound's ability to penetrate microbial cell walls or by interacting with essential microbial enzymes.

Case Studies

-

In Vivo Studies:

In a study evaluating the effects of similar compounds on tumor-bearing mice, it was found that administration at a dosage of 15 mg/kg resulted in significant tumor size reduction without major toxicity . This suggests a potential therapeutic window for compounds like this compound. -

Cell Line Evaluations:

In vitro assays using various cancer cell lines have indicated that compounds structurally related to this compound can induce apoptosis through the activation of caspase pathways, as evidenced by increased cleavage of PARP and caspase-3 markers .

Data Table: Comparative Biological Activities

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Potential (in vitro) | Emerging evidence | Interaction with apoptotic pathways |

| Similar Bcl-2 inhibitors | Strong | Limited | Bcl-2/Bcl-xL inhibition |

| Iodinated phenyl derivatives | Moderate | Confirmed | Enzyme inhibition, membrane disruption |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.